Stereochemical Purity of Enantiomers
The (3R)- and (3S)-enantiomers of 3-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide are commercially available with ≥95% purity as discrete single stereoisomers . In contrast, the closely related constrained amino acid analog BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) is typically supplied as a racemic mixture or with undefined stereochemical purity, necessitating additional purification steps for chiral applications . The fixed stereochemistry at the C3 position directly influences the orientation of the propanamide side chain, which is critical for establishing defined secondary structure in peptidomimetic oligomers [1].
| Evidence Dimension | Stereochemical purity and availability of defined enantiomers |
|---|---|
| Target Compound Data | ≥95% purity for (3R)- and (3S)-enantiomers as individually cataloged items with distinct CAS numbers |
| Comparator Or Baseline | BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid): often supplied as racemic mixture; single enantiomer availability limited or unconfirmed in standard catalogs |
| Quantified Difference | Target compound provides defined stereochemistry at point of procurement; comparator typically requires additional chiral resolution |
| Conditions | Commercial product specifications from supplier certificates of analysis |
Why This Matters
Procurement of pre-resolved enantiomers eliminates the need for costly in-house chiral chromatography and ensures batch-to-batch stereochemical consistency in structure-activity relationship (SAR) campaigns.
- [1] Kim, K., et al. (2014). Robust trans-Amide Helical Structure of Oligomers of Bicyclic Mimics of β-Proline: Impact of Positional Switching of Bridgehead Substituent on Amide cis–trans Equilibrium. Journal of Organic Chemistry, 79(12), 5712-5723. View Source
